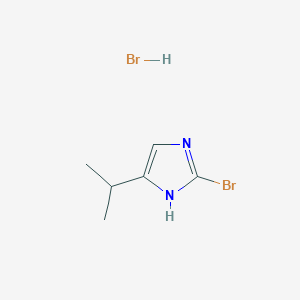

2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide is a chemical compound that belongs to the class of imidazole derivatives. It is a white crystalline solid that is soluble in water and other polar solvents. Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of imidazoles, including 2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide, typically involves the cyclization of amido-nitriles. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported. This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods emphasize the functional group compatibility of the process and resultant substitution patterns around the ring .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide undergoes various types of reactions, including:

Substitution Reactions: Common reagents include halides and other nucleophiles.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.

Common Reagents and Conditions

Nickel Catalysts: Used in cyclization reactions.

Halides: Used in substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various substituted imidazoles .

Aplicaciones Científicas De Investigación

2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of functional materials and catalysts.

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-1-methyl-1H-imidazole: Another imidazole derivative with similar structural features.

2-Bromo-5-methyl-1H-imidazole: Shares the imidazole core but differs in the substituent groups.

Uniqueness

2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide is unique due to its specific substituent groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry .

Actividad Biológica

2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide is a synthetic compound belonging to the imidazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

The compound is characterized by its unique substituent groups, which enhance its solubility in polar solvents and contribute to its biological activity. The molecular formula is C6H9BrN2·HBr, and it typically appears as a white crystalline solid.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It has been shown to inhibit the growth of several strains of bacteria, including both Gram-positive and Gram-negative types, as well as fungi.

- Cell Penetration : The hydrophobic propan-2-yl group enhances membrane permeability, facilitating the compound's entry into cells, which is crucial for its antimicrobial efficacy .

Biological Activity Data

Recent studies have evaluated the antibacterial activity of this compound against various pathogens. Below is a summary of findings from relevant research:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 3.9 μg/mL | >90% inhibition |

| Escherichia coli | No activity at lower micromolar levels | None |

| Candida albicans | 5.0 μg/mL | Moderate inhibition |

These results indicate that while the compound is effective against certain bacteria, it shows limited efficacy against others, such as E. coli, suggesting a need for further structural modifications to enhance its spectrum of activity .

Case Studies

- Study on Antibacterial Properties : A recent investigation utilized a checkerboard assay to assess the combination effects of this compound with cell-penetrating peptides. The study demonstrated enhanced antibacterial activity when used in conjunction with these peptides, indicating potential for developing novel therapeutic strategies against resistant bacterial strains .

- Antifungal Activity Assessment : Another study focused on the antifungal capabilities of this compound against Candida species. Results showed significant inhibition at concentrations comparable to established antifungal agents, suggesting that this imidazole derivative could serve as a lead compound for antifungal drug development .

Comparative Analysis

When compared to similar compounds within the imidazole class, such as 2-Bromo-1-methyl-1H-imidazole and 2-Bromo-5-methyl-1H-imidazole, this compound displays unique biological profiles due to its specific substituents. This uniqueness may confer distinct pharmacological properties that can be exploited in drug design.

Propiedades

IUPAC Name |

2-bromo-5-propan-2-yl-1H-imidazole;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2.BrH/c1-4(2)5-3-8-6(7)9-5;/h3-4H,1-2H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDDOJJIJGYLPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(N1)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.